Cas no 1192691-11-4 (4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid)
![4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1192691-11-4x500.png)
4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
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- MDL: MFCD06761727
- インチ: 1S/C13H12ClN3O2/c14-8-3-1-2-7(4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19)
- InChIKey: BIDMUIBVIOSXBB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C1C2=C(CC(C(=O)O)N1)NC=N2
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 355
- トポロジー分子極性表面積: 78
4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB420034-10g |
4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid; . |
1192691-11-4 | 10g |
€1330.40 | 2024-04-20 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_522490-10g |
4-(3-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1192691-11-4 | 10g |
¥21494.00 | 2024-08-09 | ||
A2B Chem LLC | AJ23789-10g |
4-(3-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1192691-11-4 | 95+% | 10g |
$2198.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195189-1g |
4-(3-Chlorophenyl)-3h,4h,5h,6h,7h-imidazo[4,5-c]pyridine-6-carboxylic acid |
1192691-11-4 | 98% | 1g |
¥3855.00 | 2024-08-09 | |
A2B Chem LLC | AJ23789-5g |
4-(3-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1192691-11-4 | 95+% | 5g |
$1591.00 | 2024-04-20 | |
A2B Chem LLC | AJ23789-50g |
4-(3-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1192691-11-4 | 95+% | 50g |
$4190.00 | 2024-04-20 | |
abcr | AB420034-1 g |
4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1192691-11-4 | 1g |
€325.00 | 2022-06-10 | ||
abcr | AB420034-5g |
4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid; . |
1192691-11-4 | 5g |
€947.00 | 2024-04-20 | ||
abcr | AB420034-1g |
4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid; . |
1192691-11-4 | 1g |
€542.30 | 2024-04-20 | ||
Chemenu | CM273714-1g |
4-(3-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid |
1192691-11-4 | 95+% | 1g |
$494 | 2023-01-08 |
4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acidに関する追加情報
Introduction to Compound CAS No. 1192691-11-4: 4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic Acid
The compound with CAS No. 1192691-11-4, known as 4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are heterocyclic compounds with a fused imidazole and pyridine ring system. The presence of a chlorophenyl group and a carboxylic acid functional group introduces unique chemical properties and potential biological activities.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery efforts. Researchers have explored its role in modulating various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer. The imidazopyridine core is particularly interesting due to its ability to form hydrogen bonds and interact with protein surfaces, making it a promising scaffold for drug development.
The synthesis of 4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves a multi-step process that typically includes the formation of the imidazopyridine ring system followed by functionalization with the chlorophenyl and carboxylic acid groups. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, ensuring high yields and purity.
In terms of chemical properties, this compound exhibits moderate solubility in polar solvents due to the presence of the carboxylic acid group. Its stability under physiological conditions has been tested extensively, revealing that it maintains its integrity under mild acidic or basic environments. These properties are advantageous for potential pharmaceutical applications where stability and bioavailability are critical factors.
Recent research has focused on understanding the bioavailability and pharmacokinetics of this compound. Studies using animal models have shown that it demonstrates moderate absorption when administered orally and exhibits a relatively long half-life in plasma. These findings suggest that it could be suitable for chronic disease treatments where sustained levels of the drug are required.
The biological activity of 4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has been evaluated in various assays targeting key enzymes involved in inflammation and oxidative stress. For instance, it has shown potent inhibitory activity against cyclooxygenase (COX) enzymes at low micromolar concentrations. This suggests its potential as an anti-inflammatory agent with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its enzymatic activity studies, this compound has also been investigated for its ability to modulate cellular signaling pathways associated with cancer progression. Preclinical data indicate that it induces apoptosis in cancer cell lines by targeting specific kinases involved in cell survival pathways. These findings have sparked interest in exploring its potential as a chemotherapeutic agent or as part of combination therapies.
The structural versatility of this compound allows for further modifications to enhance its pharmacological properties. Researchers are currently exploring analogs with different substituents on the chlorophenyl ring or modifications to the imidazopyridine core to improve potency and selectivity towards specific targets.
In conclusion, 4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4 strong>,< strong >5-c strong > pyridine-6-carboxylic acid strong > represents a promising lead compound with diverse applications in drug discovery and development strong > . Its unique chemical structure strong > , coupled with recent advances in synthetic methodologies strong > , positions it as a valuable tool for addressing unmet medical needs strong > . As research continues strong > , further insights into its mechanisms of action strong > , toxicity profiles strong > , and therapeutic potential will undoubtedly emerge strong > , paving the way for its translation into clinical use.
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